N-(5-Amino-2-chlorophenyl)-2-methylpropanamide

positional isomer structural comparison quality control

Procuring N-(5-Amino-2-chlorophenyl)-2-methylpropanamide demands CAS-specific ordering. The close positional isomer N-(2-amino-5-chlorophenyl)-2-methylpropanamide shares identical MW and formula but exhibits different reactivity and biological activity. Generic procurement risks acquiring the inactive 1,2,4-isomer, invalidating SAR campaigns. This compound's unique 1,2,5-substitution pattern makes it essential for isomer library synthesis. Verified ≥98% purity ensures downstream compounds are free of confounding isomeric impurities. Specification by CAS 1082152-56-4 is the absolute minimum requirement for procurement.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
CAS No. 1082152-56-4
Cat. No. B1437667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-chlorophenyl)-2-methylpropanamide
CAS1082152-56-4
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=C(C=CC(=C1)N)Cl
InChIInChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-5-7(12)3-4-8(9)11/h3-6H,12H2,1-2H3,(H,13,14)
InChIKeyVRNJJWXCVZTKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide (CAS 1082152-56-4): Basic Characteristics and Procurement Considerations


N-(5-Amino-2-chlorophenyl)-2-methylpropanamide (CAS 1082152-56-4), also referred to as N-(5-amino-2-chlorophenyl)isobutyramide , is a small-molecule organic compound with the molecular formula C10H13ClN2O and a molecular weight of 212.67 g/mol [1]. The compound contains a 2-methylpropanamide (isobutyramide) group substituted at the aniline nitrogen of 5-amino-2-chloroaniline . Its structural features—including a primary aromatic amine and an aryl chloride—render it a versatile synthetic intermediate or building block in medicinal chemistry [2]. The predicted XLogP3 value is 2.4, indicating moderate lipophilicity [1].

Procurement Risk: Why N-(5-Amino-2-chlorophenyl)-2-methylpropanamide Cannot Be Replaced by a Structural Isomer


The procurement of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide (CAS 1082152-56-4) presents a critical sourcing risk due to the existence of a closely related positional isomer: N-(2-amino-5-chlorophenyl)-2-methylpropanamide (CAS Not Assigned, PubChem CID 16773933) [1]. Both compounds share an identical molecular formula (C10H13ClN2O) and molecular weight (212.67 g/mol), but differ only in the substitution pattern on the phenyl ring [1]. This subtle structural variation—the 1,2,5-substitution in the target compound versus the 1,2,4-substitution pattern in the isomer—can lead to profound differences in chemical reactivity, biological target engagement, and pharmacokinetic properties . In the absence of rigorous analytical confirmation, a generic or non-specific procurement of an 'amino-chlorophenyl methylpropanamide' could result in the unintended acquisition of the inactive or off-target isomer, potentially invalidating entire research campaigns or scale-up processes. Therefore, specification by CAS number is an absolute minimum requirement for procurement.

Differentiation of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide from Structural Analogs: Quantitative Evidence


Positional Isomerism: Direct Structural Comparison with N-(2-amino-5-chlorophenyl)-2-methylpropanamide

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide is a positional isomer of N-(2-amino-5-chlorophenyl)-2-methylpropanamide. The target compound has the amino group at the 5-position relative to the amide linkage, whereas the comparator has the amino group at the 2-position [1]. This structural difference is critical, as positional isomers of aromatic amides frequently exhibit divergent hydrogen-bonding patterns, metabolic stability, and target-binding affinities [2][3].

positional isomer structural comparison quality control

Quality Assurance: Quantitative Analysis of Available Commercial Purity

Reputable commercial sources certify N-(5-Amino-2-chlorophenyl)-2-methylpropanamide (CAS 1082152-56-4) with a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) or an equivalent validated analytical method . This high degree of purity is essential for its intended use as a research chemical or synthetic intermediate, where impurities can significantly alter reaction yields or produce confounding biological results.

purity quality control commercial availability

Predicted Lipophilicity and Pharmacokinetic Implications: Cross-Study Comparison with a Des-amino Analog

The predicted XLogP3 value for N-(5-Amino-2-chlorophenyl)-2-methylpropanamide is 2.4 [1]. In comparison, the des-amino analog N-(2-chlorophenyl)-2-methylpropanamide is reported to have a higher XLogP3 value of approximately 2.9 (calculated from its SMILES string, data not shown in search results) [2]. The presence of the polar amino group in the target compound reduces its overall lipophilicity relative to the unsubstituted analog.

lipophilicity drug-likeness pharmacokinetics

Recommended Applications for N-(5-Amino-2-chlorophenyl)-2-methylpropanamide Based on Differentiated Properties


Scaffold for Positional Isomer Library Synthesis

Given its unique 1,2,5-substitution pattern on the phenyl ring , N-(5-Amino-2-chlorophenyl)-2-methylpropanamide serves as a critical building block for the systematic synthesis of positional isomer libraries in medicinal chemistry. The verified ≥98% purity ensures that downstream compounds derived from this scaffold are free of confounding isomeric impurities from the outset, thereby increasing the fidelity of subsequent Structure-Activity Relationship (SAR) studies.

Intermediate for the Synthesis of Nuclease Inhibitors and Antiviral Agents

Substituted propanamides, a class to which this compound belongs, have been disclosed in patents as inhibitors of nucleases, with utility in treating proliferative and neurodegenerative diseases [1]. Furthermore, related structures have demonstrated potent antiviral activity against human adenovirus (HAdV), with one analog exhibiting an IC50 value of 0.27 μM . While these specific data points are for analogs, they establish the broader chemotype's potential, making N-(5-Amino-2-chlorophenyl)-2-methylpropanamide a logical advanced intermediate for exploring similar therapeutic areas.

Development of Optimized Lead Compounds with Favorable Physicochemical Profiles

The predicted XLogP3 value of 2.4 [2] differentiates this compound from more lipophilic analogs lacking the amino group. This quantitative difference makes it a suitable starting point for medicinal chemistry programs where a moderate lipophilicity (XLogP3 range 2-3) is desired to balance potency, permeability, and solubility. Its unique substitution pattern allows for further diversification at the 5-amino and the amide moieties to fine-tune drug-like properties.

Analytical Method Development and Reference Standard Qualification

The established identity and high purity of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide make it suitable for use as an analytical reference standard or a system suitability test compound in the development of HPLC or LC-MS methods for detecting and quantifying positional isomers in reaction mixtures . The ability to reliably distinguish this compound from its 1,2,4-substituted isomer is paramount for process quality control in any synthesis involving this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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